N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-methylbenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an aziridine ring, a cyclopropylmethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-methylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the aziridine ring, the introduction of the cyclopropylmethyl group, and the coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the benzamide moiety can yield amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring may yield oxaziridines, while reduction of the benzamide moiety can produce primary amines.
Scientific Research Applications
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This reactivity is exploited in various applications, including drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide
Uniqueness
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-methylbenzamide is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the aziridine ring and the cyclopropylmethyl group makes it particularly interesting for studying ring-opening reactions and exploring new synthetic methodologies.
Properties
IUPAC Name |
N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-3-2-4-17(11-15)21(24)22-18-7-9-20(10-8-18)25-14-19-13-23(19)12-16-5-6-16/h2-4,7-11,16,19H,5-6,12-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZWONQTADYART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.